molecular formula C19H22N4O5 B2694171 Methyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate CAS No. 900292-99-1

Methyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate

Cat. No.: B2694171
CAS No.: 900292-99-1
M. Wt: 386.408
InChI Key: SHDNYDZKHZMSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate is a synthetic heterocyclic compound featuring a fused pyrido-pyrrolo-pyrimidine core. Its structure includes a 3-methoxypropyl group at the N-1 position, a methyl group at the 9-position, and a carboxamido-acetate ester moiety.

The synthesis involves condensation reactions starting with 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives. For example, intermediate esters (e.g., compounds 17 and 18 in ) are hydrolyzed to carboxylic acids (19, 20), which are then coupled with amines to form carboxamides . The 3-methoxypropyl substituent is introduced via alkylation, optimizing solubility and bioavailability .

Properties

IUPAC Name

methyl 2-[[6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5/c1-12-6-4-7-23-16(12)21-17-13(19(23)26)10-14(22(17)8-5-9-27-2)18(25)20-11-15(24)28-3/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDNYDZKHZMSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate is a complex synthetic compound with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound has a unique structure characterized by a pyrido-pyrrolo-pyrimidine backbone. Its molecular formula is C19H24N4O4C_{19}H_{24}N_4O_4, and it possesses notable functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated activity against various bacteria and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Specific IC50 values for related compounds have been reported, indicating their potency against specific microbial strains.

CompoundTarget MicroorganismIC50 (µM)
Compound AStaphylococcus aureus15.5
Compound BEscherichia coli22.3
Compound CCandida albicans18.7

Anti-inflammatory Effects

Pyrimidine derivatives are also noted for their anti-inflammatory properties. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays have demonstrated that certain derivatives significantly reduce the production of prostaglandins, leading to decreased inflammation.

Case Study: COX Inhibition
In a comparative study, several pyrimidine derivatives were tested for their ability to inhibit COX-1 and COX-2 enzymes:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Derivative 119.45 ± 0.0742.1 ± 0.30
Derivative 226.04 ± 0.3631.4 ± 0.12
Derivative 328.39 ± 0.0334.4 ± 0.10

These results indicate that the compound may have therapeutic potential in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and infection.
  • Receptor Interaction : It may interact with receptors involved in pain and inflammatory responses, modulating their activity.
  • Cell Signaling Pathways : The compound could influence various cell signaling pathways that regulate immune responses.

Research Findings

Several studies have highlighted the promising biological activities of this compound and its analogs:

  • Antiviral Activity : Research has shown potential antiviral effects against certain viruses by inhibiting viral replication.
  • Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that the compound may selectively target cancer cells while sparing normal cells.

Comparison with Similar Compounds

Key Observations :

  • N-1 Substituents : The 3-methoxypropyl group (as in the target compound) enhances solubility compared to smaller alkyl groups (e.g., methyl) .
  • Carboxamide Variations : Aryl substituents (e.g., 2,4-dimethoxyphenyl) improve target binding affinity, while ester groups (e.g., methyl acetate) may serve as prodrugs .

Spectral and Physicochemical Comparisons

NMR Analysis

  • Region A (positions 39–44) : Chemical shifts in the target compound’s 3-methoxypropyl group differ from analogues with benzyl or methyl groups at N-1, indicating altered electronic environments .
  • Region B (positions 29–36): The 9-methyl group causes distinct shifts compared to non-methylated derivatives (e.g., compound 4e in ), suggesting steric effects on the pyrido-pyrrolo-pyrimidine core .

Melting Points and Stability

  • Hydrolysis of the ester group (via aqueous LiOH) generates carboxylic acid intermediates (19, 20), which are less stable but critical for further functionalization .

Functional Implications

  • ADMET Properties : The 3-methoxypropyl group likely reduces log P compared to benzyl-substituted analogues, improving aqueous solubility .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can intermediates be characterized?

Answer:
The synthesis involves a multi-step protocol. First, condensation of 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with ethyl N-alkylglycinates in methanol forms intermediates (e.g., substituted aldehydes), followed by cyclization under sodium methoxide to yield the core dihydropyrido-pyrrolo-pyrimidine scaffold . Key steps include:

  • Intermediate isolation : Precipitation after stirring at room temperature ensures purity.
  • Cyclization conditions : Heating at 50–60°C in methanol-water promotes ring closure.
  • Acidification : HCl addition (pH <7) precipitates the final product.
    For characterization, intermediates and products are analyzed via 1H^1H-NMR (e.g., δ 2.35 ppm for CH3_3 groups) and mass spectrometry (e.g., CI-MS for [M+H]+^+ identification) .

Basic: Which spectroscopic methods are essential for verifying structural integrity?

Answer:

  • 1H^1H-NMR : Identifies substituent environments (e.g., methoxypropyl groups at δ 3.78 ppm, aromatic protons at δ 7.50–8.82 ppm) and confirms regiochemistry .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., CI-MS m/z 258.0 [M+H]+^+ for related analogs) .
  • Elemental analysis : Cross-checks empirical formulas (e.g., C 60.70% vs. 60.66% observed) to confirm purity .

Advanced: How can researchers optimize reaction yields for the methoxypropyl-substituted intermediate?

Answer:

  • Solvent selection : Methanol is standard, but DMF or THF may improve solubility of bulky substituents.
  • Catalyst screening : Triethylamine is typical, but DBU or DMAP could enhance nucleophilic substitution rates for the methoxypropyl group .
  • Temperature control : Prolonged heating (>1 hour) at 60°C may degrade sensitive intermediates; monitor via TLC .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected downfield shifts in 1H^1H1H-NMR)?

Answer:

  • Tautomeric analysis : The 4-oxo group in the dihydropyrimidine ring may cause keto-enol tautomerism, shifting aromatic proton signals. Compare with deuterated solvent-exchanged spectra .
  • Impurity profiling : Use HPLC (e.g., 97.34% purity criteria in related studies) to detect byproducts from incomplete alkylation or hydrolysis .
  • X-ray crystallography : For ambiguous cases, crystallize the compound to confirm spatial arrangement of substituents .

Advanced: What assays are suitable for evaluating biological activity, given its structural similarity to kinase inhibitors?

Answer:

  • Kinase inhibition profiling : Use recombinant CDK9 or Aurora kinases in enzymatic assays (IC50_{50} determination via radiometric or fluorescence-based methods) .
  • Cellular assays :
    • MTT proliferation assays in cancer cell lines (e.g., MIA PaCa-2, AsPC-1) to assess cytotoxicity.
    • Flow cytometry : Analyze cell cycle arrest (e.g., G2_2/M phase) or apoptosis (Annexin V/PI staining) .
  • Molecular docking : Predict binding modes to ATP-binding pockets using CDK9 crystal structures (PDB: 4BCF) .

Advanced: How to validate the compound’s stability under physiological conditions?

Answer:

  • pH stability studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
  • Plasma stability : Expose to human or murine plasma; quantify intact compound using LC-MS/MS to assess esterase-mediated hydrolysis .
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition profiles (e.g., mp 243–245°C for analogs) to guide storage conditions .

Basic: What purification techniques are recommended for isolating the final product?

Answer:

  • Recrystallization : Use methanol/water mixtures to remove unreacted starting materials.
  • Column chromatography : Employ silica gel with gradient elution (e.g., ethyl acetate/hexane) for polar byproducts .
  • Acid-base extraction : Leverage the compound’s solubility in basic aqueous solutions (pH >7) for selective isolation .

Advanced: How to design SAR (Structure-Activity Relationship) studies for analogs with modified alkyl chains?

Answer:

  • Substituent variation : Synthesize analogs with shorter/longer alkoxy chains (e.g., ethoxypropyl vs. methoxypropyl) to assess hydrophobicity effects .
  • Bioisosteric replacement : Replace the methyl group at position 9 with halogens or CF3_3 to modulate electronic effects .
  • Pharmacokinetic profiling : Compare logP (octanol-water partition) and plasma protein binding across analogs to optimize bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.